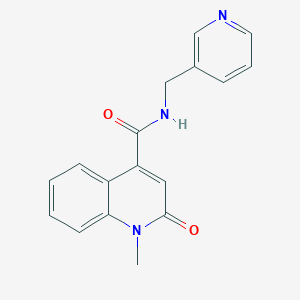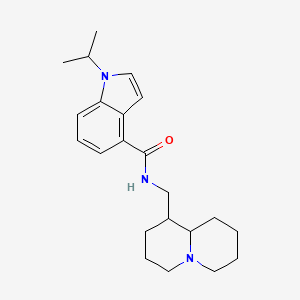![molecular formula C26H24N2O7 B11129720 (3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(2-methoxyethyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione](/img/structure/B11129720.png)
(3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(2-methoxyethyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’E)-3’-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1’-(2-methoxyethyl)-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrolidine]-2,4’,5’(1H)-trione is a complex organic compound featuring multiple functional groups, including a spiro-indole-pyrrolidine core, a benzodioxin moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spiro-indole-pyrrolidine core, the introduction of the benzodioxin moiety, and the addition of various substituents. Key reactions may include:
Spirocyclization: Formation of the spiro-indole-pyrrolidine core through cyclization reactions.
Aldol Condensation: Introduction of the benzodioxin moiety via aldol condensation.
Substitution Reactions: Addition of substituents such as the methoxyethyl and prop-2-en-1-yl groups.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing reaction conditions for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups within the spiro-indole-pyrrolidine core.
Substitution: Various substitution reactions can modify the substituents on the benzodioxin and indole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigation of its biological activity, including potential as an anti-cancer or anti-inflammatory agent.
Biochemical Probes: Use in studying biochemical pathways and molecular interactions.
Medicine
Drug Development: Exploration of its therapeutic potential in various diseases.
Diagnostic Tools: Development of diagnostic agents based on its unique structure.
Industry
Materials Science: Application in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a spiro-oxindole core, known for their biological activity.
Benzodioxins: Compounds containing the benzodioxin moiety, often used in medicinal chemistry.
Indole Derivatives: A broad class of compounds with diverse applications in chemistry and biology.
Uniqueness
The uniqueness of (3’E)-3’-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1’-(2-methoxyethyl)-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrolidine]-2,4’,5’(1H)-trione lies in its combination of multiple functional groups and structural motifs, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H24N2O7 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(4'E)-4'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(2-methoxyethyl)-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H24N2O7/c1-3-10-27-18-7-5-4-6-17(18)26(25(27)32)21(23(30)24(31)28(26)11-12-33-2)22(29)16-8-9-19-20(15-16)35-14-13-34-19/h3-9,15,29H,1,10-14H2,2H3/b22-21- |
InChI Key |
OFZRXVMZYOLWRA-DQRAZIAOSA-N |
Isomeric SMILES |
COCCN1C(=O)C(=O)/C(=C(\C2=CC3=C(C=C2)OCCO3)/O)/C14C5=CC=CC=C5N(C4=O)CC=C |
Canonical SMILES |
COCCN1C(=O)C(=O)C(=C(C2=CC3=C(C=C2)OCCO3)O)C14C5=CC=CC=C5N(C4=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11129645.png)

![ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11129653.png)

![4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11129655.png)
![N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11129656.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11129665.png)
![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11129668.png)
![(2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11129681.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11129689.png)
![7-Bromo-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129691.png)
![2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129704.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11129716.png)
![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129717.png)
